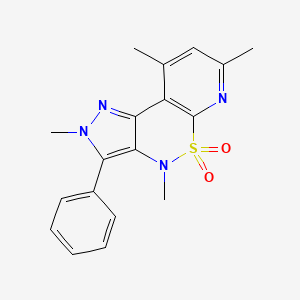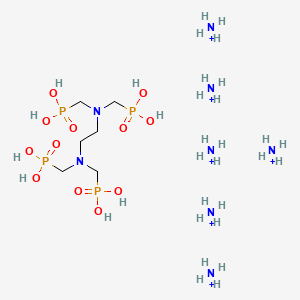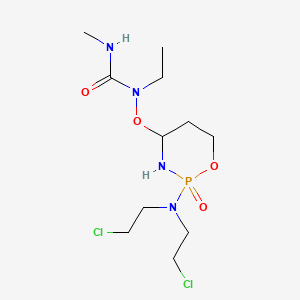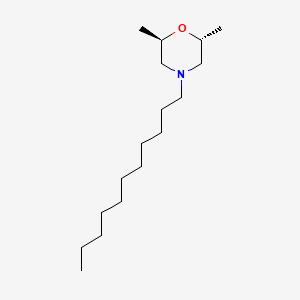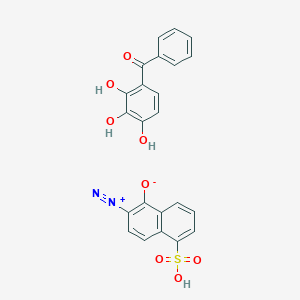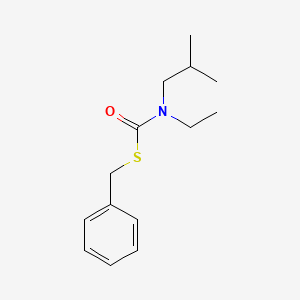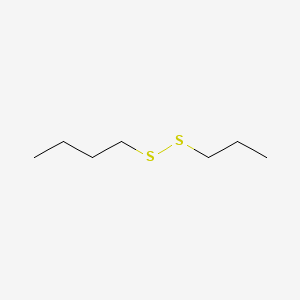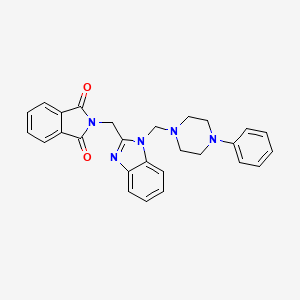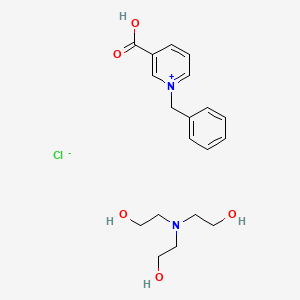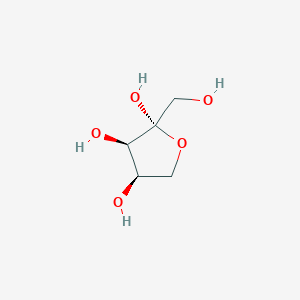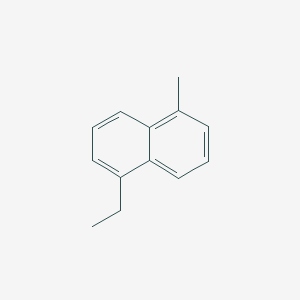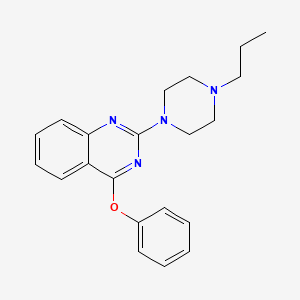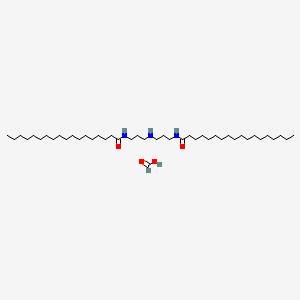
Einecs 287-889-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Einecs 287-889-0 involves the reaction of formic acid with N,N’-(iminodipropane-3,1-diyl)bis[stearamide]. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and high yield. The compound is then purified through various techniques such as crystallization, filtration, and drying .
Chemical Reactions Analysis
Types of Reactions
Einecs 287-889-0 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Einecs 287-889-0 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: It is used in the production of various industrial products, including surfactants, emulsifiers, and stabilizers
Mechanism of Action
The mechanism of action of Einecs 287-889-0 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Einecs 287-889-0 can be compared with other similar compounds, such as:
Benzalkonium chloride: A quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Another quaternary ammonium compound used as an antiseptic.
Dodecylbenzenesulfonic acid: A surfactant with similar applications in industrial processes.
These compounds share some common properties but differ in their specific chemical structures and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
85586-83-0 |
|---|---|
Molecular Formula |
C43H87N3O4 |
Molecular Weight |
710.2 g/mol |
IUPAC Name |
formic acid;N-[3-[3-(octadecanoylamino)propylamino]propyl]octadecanamide |
InChI |
InChI=1S/C42H85N3O2.CH2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-41(46)44-39-33-37-43-38-34-40-45-42(47)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2-1-3/h43H,3-40H2,1-2H3,(H,44,46)(H,45,47);1H,(H,2,3) |
InChI Key |
KHKFVBCZTUQUAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCNCCCNC(=O)CCCCCCCCCCCCCCCCC.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


